molecular formula C7H8O3 B8785688 6-ethyl-4-hydroxy-2H-pyran-2-one CAS No. 36795-97-8

6-ethyl-4-hydroxy-2H-pyran-2-one

Cat. No. B8785688
Key on ui cas rn: 36795-97-8
M. Wt: 140.14 g/mol
InChI Key: IETIERQJAXZVEP-UHFFFAOYSA-N
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Patent
US07879846B2

Procedure details

A solution of 25% (v/v) trifluoroacetic acid (TFA) in trifluoroacetic anhydride (TFAA, 1117 mL) was placed in a 2 liter round bottom flask and cooled in an ice bath for 40 minutes. Crude compound U was loaded into an addition funnel and slowly added to the stirred mixture over 2 hours. The reaction was allowed to warm up to room temperature overnight. The TFA/TFAA solution was removed by rotary evaporation. Residual TFA could be removed azeotropically with toluene. The residue was then purified by silica gel chromatography eluting with a gradient of 10-50% ethyl acetate in dichloromethane. The appropriate fractions were collected and concentrated by rotary evaporation to yield compound V (63.15 g, 45%) as a yellow solid. 1H NMR CDCl3 δ: 11.08 (bs, 1H), 6.00 (s, 1H), 5.59 (s, 1H), 2.52 (q, 2H, J=8.0 Hz), 1.22 (t, 3H, J=8.0 Hz). ESMS m/z: 141.0 [M+H+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1117 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C([O:12][C:13](=[O:22])[CH2:14][C:15](=[O:21])[CH2:16][C:17](=O)[CH2:18][CH3:19])(C)(C)C>FC(F)(F)C(OC(=O)C(F)(F)F)=O>[CH2:18]([C:17]1[O:16][C:15](=[O:21])[CH:14]=[C:13]([OH:12])[CH:22]=1)[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1117 mL
Type
solvent
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(CC(CC(CC)=O)=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath for 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
slowly added to the stirred mixture over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The TFA/TFAA solution was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Residual TFA could be removed azeotropically with toluene
CUSTOM
Type
CUSTOM
Details
The residue was then purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 10-50% ethyl acetate in dichloromethane
CUSTOM
Type
CUSTOM
Details
The appropriate fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=CC(O1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 63.15 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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